molecular formula C4H8ClF B1596032 1-Chloro-4-fluorobutane CAS No. 462-73-7

1-Chloro-4-fluorobutane

Cat. No.: B1596032
CAS No.: 462-73-7
M. Wt: 110.56 g/mol
InChI Key: RYKUJAHSVIVAQV-UHFFFAOYSA-N
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Description

Preparation Methods

The preparation of 1-Chloro-4-fluorobutane typically involves the use of suitable fluorination and chlorination reagents. One common method is to react the appropriate hydroxide with a fluorinating reagent, followed by a chlorination reaction under specific conditions . The general procedure includes isolation and purification steps to obtain the final product . Industrial production methods may vary, but they generally follow similar principles of chemical reactions and purification processes.

Chemical Reactions Analysis

1-Chloro-4-fluorobutane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atom is replaced by another nucleophile.

    Elimination Reactions: It can undergo elimination reactions to form alkenes.

    Oxidation and Reduction Reactions: Although less common, it can be involved in oxidation and reduction reactions under specific conditions.

Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Chloro-4-fluorobutane is widely used in scientific research and industrial applications:

Mechanism of Action

The mechanism of action of 1-Chloro-4-fluorobutane involves its reactivity as an alkyl halide. It can undergo nucleophilic substitution reactions where the halogen atoms (chlorine and fluorine) are replaced by nucleophiles. This reactivity is due to the polar nature of the carbon-halogen bonds, which makes the carbon atom electrophilic and susceptible to attack by nucleophiles .

Comparison with Similar Compounds

1-Chloro-4-fluorobutane can be compared with other similar alkyl halides, such as:

    1-Bromo-4-fluorobutane: Similar in structure but with a bromine atom instead of chlorine.

    1-Chloro-4-bromobutane: Contains both chlorine and bromine atoms.

    1-Fluorobutane: Contains only a fluorine atom without chlorine.

The uniqueness of this compound lies in its specific combination of chlorine and fluorine atoms, which imparts distinct reactivity and properties compared to other alkyl halides .

Properties

IUPAC Name

1-chloro-4-fluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClF/c5-3-1-2-4-6/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYKUJAHSVIVAQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCl)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196768
Record name Butane, 1-chloro-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

462-73-7
Record name 1-Chloro-4-fluorobutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=462-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butane, 1-chloro-4-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462737
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butane, 1-chloro-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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